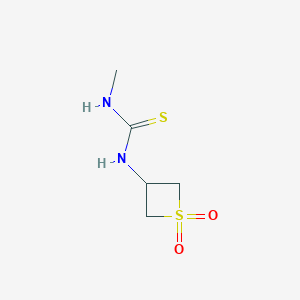
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido substituent and a thiourea moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea typically involves the reaction of 3-methylthiourea with a thietane derivative. One common method includes the oxidation of a thietane precursor to introduce the dioxido groups, followed by the reaction with 3-methylthiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfides.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thioureas .
Applications De Recherche Scientifique
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea exerts its effects involves interactions with specific molecular targets. The dioxido groups and thiourea moiety can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
- 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is unique due to its specific combination of a thietane ring with dioxido substituents and a thiourea moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H10N2O2S2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
1-(1,1-dioxothietan-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C5H10N2O2S2/c1-6-5(10)7-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H2,6,7,10) |
Clé InChI |
HYJVQAKWIRJBIF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


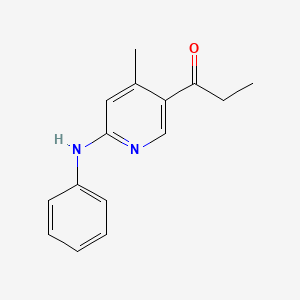
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
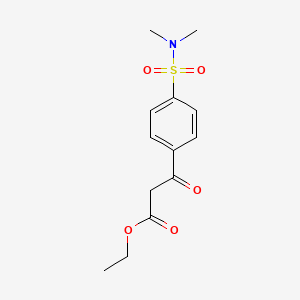
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
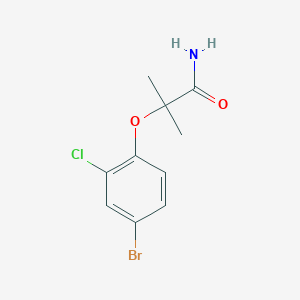
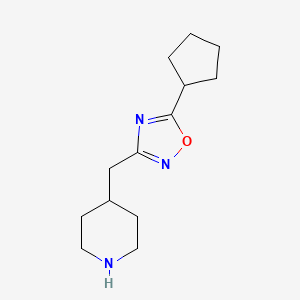
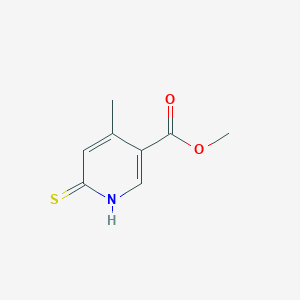
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)

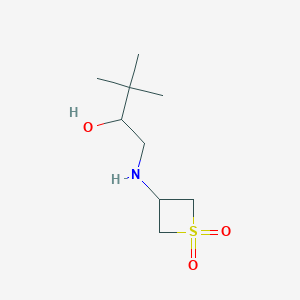
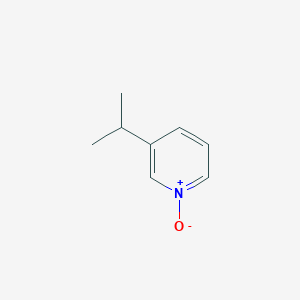

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
